molecular formula C23H23N5OS3 B2915153 (E)-2-(((4-allyl-5-(cinnamylthio)-4H-1,2,4-triazol-3-yl)methyl)thio)-5,6-dimethylthieno[2,3-d]pyrimidin-4(3H)-one CAS No. 326888-08-8

(E)-2-(((4-allyl-5-(cinnamylthio)-4H-1,2,4-triazol-3-yl)methyl)thio)-5,6-dimethylthieno[2,3-d]pyrimidin-4(3H)-one

Cat. No. B2915153
CAS RN: 326888-08-8
M. Wt: 481.65
InChI Key: AMPOXHBNJZMRAJ-DHZHZOJOSA-N
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Description

(E)-2-(((4-allyl-5-(cinnamylthio)-4H-1,2,4-triazol-3-yl)methyl)thio)-5,6-dimethylthieno[2,3-d]pyrimidin-4(3H)-one is a useful research compound. Its molecular formula is C23H23N5OS3 and its molecular weight is 481.65. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Antimicrobial Activities

  • Research has demonstrated the synthesis of various fused pyrimidines and thieno and furopyrimidine derivatives, including structures similar to the compound . These derivatives have been evaluated for their antimicrobial activities, showing potential in addressing bacterial and fungal infections. The synthesis processes involved offer insights into the chemical properties and potential applications of these compounds in developing new antimicrobial agents (Hossain & Bhuiyan, 2009).

Novel Routes to Derivatives

  • Another study outlines new synthetic routes to pyridino[2,3-d]pyrimidin-4-one and pyridino-[2,3-d]triazolino[4,5-a]pyrimidin-5-one derivatives, revealing the versatility of pyrimidine-based compounds in synthesizing complex heterocyclic structures. This work underscores the compound's relevance in synthetic organic chemistry and the development of new molecules with potential therapeutic uses (Hassneen & Abdallah, 2003).

Analgesic and Anti-inflammatory Agents

  • A study focused on the synthesis of 2-mercapto-3-substituted-5,6-dimethylthieno[2,3-d]pyrimidin-4(3H)-ones exploring their potential as new analgesic and anti-inflammatory agents. This research highlights the therapeutic potential of thieno[2,3-d]pyrimidin derivatives in pain and inflammation management, with certain compounds showing significant activity compared to standard treatments (Alagarsamy, Vijayakumar, & Raja Solomon, 2007).

Heterocyclic Chemistry Innovations

  • The creation of new polyheterocyclic series based on tetrahydrothieno[2,3-c]pyridine, including the development of derivatives with complex structural features, further illustrates the compound's role in advancing heterocyclic chemistry. These studies contribute to the broader understanding of thieno[2,3-d]pyrimidin derivatives' chemical properties and their application in designing novel compounds with potential biological activities (Lalezari & Jabari‐Sahbari, 1978).

properties

IUPAC Name

5,6-dimethyl-2-[[5-[(E)-3-phenylprop-2-enyl]sulfanyl-4-prop-2-enyl-1,2,4-triazol-3-yl]methylsulfanyl]-3H-thieno[2,3-d]pyrimidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H23N5OS3/c1-4-12-28-18(26-27-23(28)30-13-8-11-17-9-6-5-7-10-17)14-31-22-24-20(29)19-15(2)16(3)32-21(19)25-22/h4-11H,1,12-14H2,2-3H3,(H,24,25,29)/b11-8+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AMPOXHBNJZMRAJ-DHZHZOJOSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC2=C1C(=O)NC(=N2)SCC3=NN=C(N3CC=C)SCC=CC4=CC=CC=C4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(SC2=C1C(=O)NC(=N2)SCC3=NN=C(N3CC=C)SC/C=C/C4=CC=CC=C4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H23N5OS3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

481.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(E)-2-(((4-allyl-5-(cinnamylthio)-4H-1,2,4-triazol-3-yl)methyl)thio)-5,6-dimethylthieno[2,3-d]pyrimidin-4(3H)-one

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